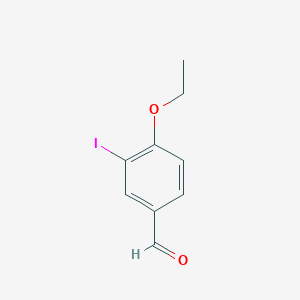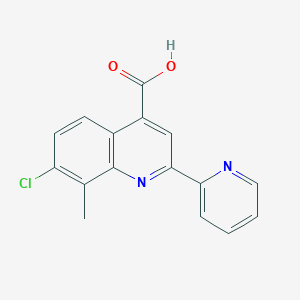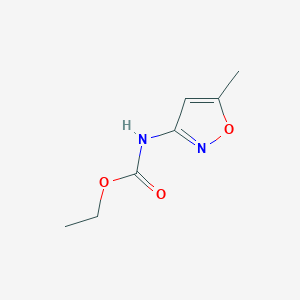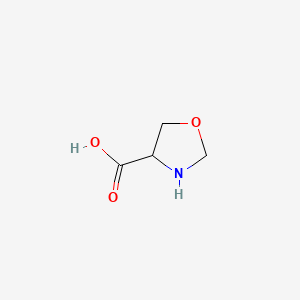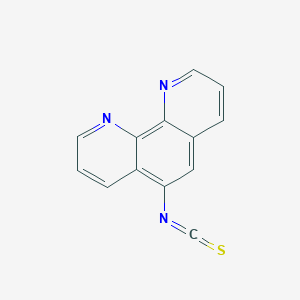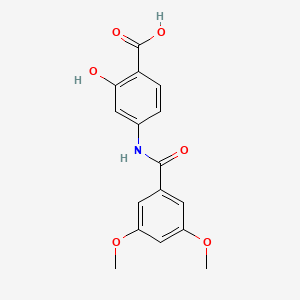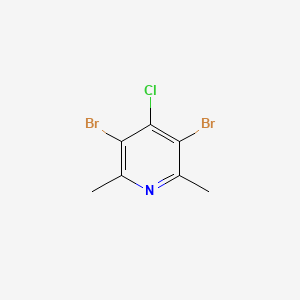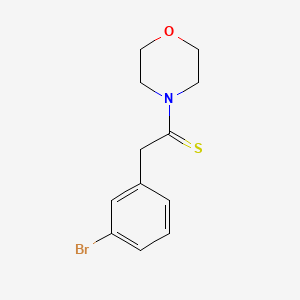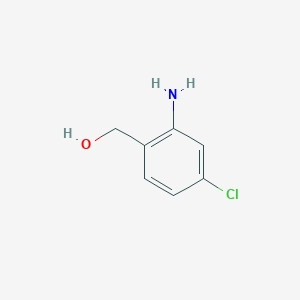
(2-Amino-4-chlorophenyl)methanol
Übersicht
Beschreibung
“(2-Amino-4-chlorophenyl)methanol”, also known as “2-Amino-4-chlorobenzyl alcohol”, is an organic compound with the empirical formula C7H8ClNO . It is a white to off-white crystalline powder.
Synthesis Analysis
The synthesis of “(2-Amino-4-chlorophenyl)methanol” can be achieved through various methods. One such method involves the reaction of 4-chloro-2-nitrophenol with sodium borohydride in methanol. The resulting product is then hydrolyzed to obtain "(2-Amino-4-chlorophenyl)methanol" .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antimicrobial Agents
- The Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, an antimicrobial agent, was synthesized using 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole (I) which is closely related to (2-Amino-4-chlorophenyl)methanol. This compound showed moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Biocatalytic Synthesis in Green Chemistry
- A study conducted on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system highlighted an efficient, economic, and green method for synthesizing S-CPMA, a compound structurally similar to (2-Amino-4-chlorophenyl)methanol. The use of recombinant Escherichia coli in a microreaction system provided high mass transfer efficiency and yielded a 99.6% product with >99% enantiomeric excess (Chen et al., 2021).
Antibacterial Activity Study and DFT Calculations
- Novel compounds structurally related to (2-Amino-4-chlorophenyl)methanol were synthesized and their antibacterial activity was investigated. Molecular docking studies, along with density functional theory (DFT) calculations, were carried out to understand the antibacterial potential of these compounds (Shahana & Yardily, 2020).
Production of Chiral Intermediate for Anti-allergic Drugs
- Research focused on the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine. A strain of Kluyveromyces sp. was used for the stereoselective reduction of a related compound, demonstrating its potential in biotransformation processes (Ni, Zhou, & Sun, 2012).
Palladium Catalyzed C-H Halogenation
- (6-Amino-2-chloro-3-fluorophenyl)methanol, a structurally related compound to (2-Amino-4-chlorophenyl)methanol, was prepared through palladium-catalyzed C-H halogenation reactions. This method showcased advantages such as higher yields, better selectivity, and higher chemical diversity, indicating the potential for similar approaches in the synthesis of (2-Amino-4-chlorophenyl)methanol (Sun, Sun, & Rao, 2014).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Amino-4-chlorophenyl)methanol may also interact with various biological targets.
Mode of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (2-Amino-4-chlorophenyl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of similar compounds , it is likely that (2-Amino-4-chlorophenyl)methanol may influence a variety of biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (2-Amino-4-chlorophenyl)methanol may have similar effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
(2-amino-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDGPJDWJIFUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399730 | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)methanol | |
CAS RN |
37585-16-3 | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

